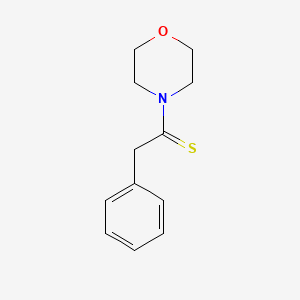

Morpholine, 4-(phenylthioacetyl)-

Description

Contextualization of the Morpholine (B109124) Scaffold in Contemporary Chemical Research

The morpholine ring is a privileged scaffold in medicinal chemistry and drug discovery, prized for its favorable physicochemical, biological, and metabolic properties. nih.gov This six-membered heterocycle, containing both an amine and an ether functional group, is a versatile building block in the synthesis of a wide array of therapeutic agents. nih.gove3s-conferences.org Its presence in a molecule can enhance solubility, bioavailability, and metabolic stability, making it a valuable component in the design of new drugs. nih.govthieme-connect.com

The morpholine moiety is found in numerous approved and experimental drugs, demonstrating its broad pharmacological utility. nih.govijprems.com It is a key component in drugs targeting the central nervous system (CNS), where it can improve blood-brain barrier penetration. acs.orgnih.gov Furthermore, morpholine derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. e3s-conferences.orgresearchgate.net The adaptability of the morpholine scaffold allows for its incorporation into diverse molecular frameworks, leading to compounds with a wide spectrum of biological activities. pharmjournal.ru Its role as a pharmacophore, a structural element responsible for a drug's biological activity, is well-documented. nih.govijprems.com

Historical Perspectives on Thioacetyl Derivatives in Organic Synthesis

Thioacetyl derivatives, which include thioamides and thioesters, have a long and significant history in organic synthesis. These sulfur-containing analogues of amides and esters exhibit unique reactivity that has been exploited in a variety of chemical transformations. nih.govresearchgate.net Thioamides, for instance, are more reactive towards both nucleophiles and electrophiles compared to their oxygen-containing counterparts, making them valuable synthetic intermediates. nih.gov

Historically, thioamides have been used in the synthesis of various heterocyclic compounds. chemrxiv.org Modern synthetic methods have further expanded their utility, with the development of more efficient and environmentally friendly procedures for their preparation. researchgate.netmdpi.com Thioesters, on the other hand, have been instrumental in peptide and protein chemistry, particularly in native chemical ligation for the synthesis of large polypeptides and proteins. nih.gov The unique properties of the thioacetyl group, including its ability to act as a protecting group and its distinct spectroscopic signatures, have cemented its place as a versatile tool in the organic chemist's arsenal. nih.govwikipedia.orgyoutube.com

Rationale for Investigating Morpholine, 4-(phenylthioacetyl)-: Current Gaps and Significance

The investigation into Morpholine, 4-(phenylthioacetyl)- is driven by the potential for synergistic effects arising from the combination of the morpholine and phenylthioacetyl moieties. While extensive research exists on morpholine derivatives and thioacetyl compounds individually, there is a significant gap in the literature concerning molecules that integrate both.

The rationale for studying this specific compound stems from several key considerations:

Novel Bioactivity: The unique electronic and steric properties of the phenylthioacetyl group, when appended to the well-established morpholine scaffold, could lead to novel biological activities. The sulfur atom introduces a soft nucleophilic center and can participate in different types of bonding interactions compared to its oxygen analogue.

Synthetic Utility: The thioamide linkage in Morpholine, 4-(phenylthioacetyl)- can serve as a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.netijprs.com

Exploring Chemical Space: The synthesis and characterization of this compound contribute to the broader exploration of chemical space, providing new molecular entities for screening in various biological assays.

The significance of this research lies in its potential to uncover new lead compounds for drug discovery, develop novel synthetic methodologies, and deepen the understanding of the chemical and biological properties of hybrid molecules.

Overview of Major Research Themes and Objectives for Morpholine, 4-(phenylthioacetyl)-

The research focused on Morpholine, 4-(phenylthioacetyl)- encompasses several key themes and objectives:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to Morpholine, 4-(phenylthioacetyl)-. This includes the exploration of different coupling reagents and reaction conditions. rsc.orggoogle.com Comprehensive characterization of the compound using modern spectroscopic and analytical techniques is crucial to confirm its structure and purity.

Chemical Reactivity Studies: Investigating the chemical reactivity of the thioamide functional group within the context of the morpholine scaffold is a key research area. This includes studying its stability, its susceptibility to further chemical transformations, and its potential to act as a precursor for other functional groups.

Exploration of Biological Activity: A major long-term objective is to screen Morpholine, 4-(phenylthioacetyl)- and its derivatives for a range of biological activities. Based on the known properties of its constituent parts, potential areas of investigation include anticancer, antimicrobial, and CNS-related activities. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogues by modifying the phenyl ring or the morpholine scaffold will be essential to establish SAR. This will provide valuable insights into the structural features required for any observed biological activity.

The pursuit of these research themes will provide a comprehensive understanding of Morpholine, 4-(phenylthioacetyl)- and its potential as a valuable molecule in both chemistry and pharmacology.

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-yl-2-phenylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c15-12(13-6-8-14-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFHVSARWRNBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241675 | |

| Record name | Morpholine, 4-(phenylthioacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-01-9 | |

| Record name | 4-(Phenylthioacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(phenylthioacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetic acid thiomorpholide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(phenylthioacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Morpholinyl)-2-phenylethanethione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6HQ4JDB4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for Morpholine, 4 Phenylthioacetyl

Classical Approaches for the Synthesis of N-Acyl Morpholines

Traditional methods for forming N-acyl morpholines have long been established in organic synthesis, relying on robust and well-understood reaction mechanisms.

The most common classical route for the synthesis of N-acyl morpholines is the direct acylation of morpholine (B109124) with an activated carboxylic acid derivative. A typical procedure involves the reaction of morpholine with an acyl chloride, such as chloroacetyl chloride, in the presence of a base. nih.gov This reaction is generally performed in an inert solvent like dichloromethane (B109758) at reduced temperatures to control the exothermic reaction. nih.gov The base, often a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov

A similar strategy involves the reaction of morpholine with an ester, such as ethyl chloroacetate (B1199739), often in the presence of a base and a suitable solvent like benzene. researchgate.net These methods are foundational and widely used for preparing a variety of N-substituted morpholine derivatives. The general mechanism involves the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of the acylating agent. researchgate.net

To synthesize the specific target compound, Morpholine, 4-(phenylthioacetyl)-, the acylating agent must be an activated form of phenylthioacetic acid. The most direct approach involves converting phenylthioacetic acid into its more reactive acid chloride, phenylthioacetyl chloride. This can be achieved using standard reagents like thionyl chloride or oxalyl chloride.

Once prepared, phenylthioacetyl chloride can be reacted with morpholine under standard Schotten-Baumann conditions. This involves dissolving morpholine in a suitable solvent, often with a base, and then adding the phenylthioacetyl chloride dropwise. The reaction yields Morpholine, 4-(phenylthioacetyl)-. The use of activated species like acid chlorides ensures a high reaction rate and typically good yields for the desired amide.

Modern Catalytic Methods in the Synthesis of Morpholine, 4-(phenylthioacetyl)-

Recent advancements in organic synthesis have introduced sophisticated catalytic systems that offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to classical methods.

Transition metal catalysis has become a powerful tool for amide bond formation. Various metals, including copper, palladium, and ruthenium, have been employed to facilitate the coupling of amines and carboxylic acids or their derivatives. mdpi.comgrafiati.com For instance, copper-catalyzed three-component reactions involving amino alcohols, aldehydes, and diazomalonates have been developed for the synthesis of highly substituted morpholines. nih.gov Copper-supported nanocatalysts have also been utilized for coupling reactions involving morpholine. researchgate.net

In the context of synthesizing Morpholine, 4-(phenylthioacetyl)-, a potential modern approach would involve the direct coupling of morpholine and phenylthioacetic acid using a transition metal catalyst and a suitable coupling agent. These reactions often proceed through the in-situ activation of the carboxylic acid, avoiding the need to isolate a highly reactive acyl chloride. Palladium-catalyzed reactions, widely used for C-N bond formation, could also be adapted for this purpose, offering an efficient route to the target molecule. organic-chemistry.org

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a green and powerful alternative to metal-based catalysis. acs.orgnih.gov For the synthesis of N-acyl morpholines, organocatalytic approaches can offer high levels of selectivity and avoid issues of metal contamination in the final product. acs.org While morpholine-based enamines have been noted for their lower reactivity compared to pyrrolidine (B122466) enamines, new and highly efficient morpholine-based organocatalysts are being developed. nih.govfrontiersin.orgnih.gov

An organocatalytic strategy for the synthesis of Morpholine, 4-(phenylthioacetyl)- could involve the use of a catalyst that activates the phenylthioacetic acid, making it more susceptible to nucleophilic attack by morpholine. Alternatively, certain organocatalysts could enhance the nucleophilicity of the morpholine nitrogen. These methods represent a frontier in the synthesis of such compounds, promising more sustainable and efficient chemical processes. acs.org

Optimization of Reaction Conditions and Yields for Morpholine, 4-(phenylthioacetyl)- Synthesis

Achieving high yields and purity for Morpholine, 4-(phenylthioacetyl)- requires careful optimization of various reaction parameters. Key factors include the choice of solvent, reaction temperature, catalyst type and loading, and reaction time.

Systematic screening of these variables is crucial. For instance, in related syntheses of morpholine derivatives, parameters such as the catalyst, solvent, and temperature have been shown to significantly influence the reaction outcome. researchgate.netresearchgate.net The tables below illustrate typical optimization studies for reactions involving morpholine, providing a template for how the synthesis of Morpholine, 4-(phenylthioacetyl)- would be optimized.

Table 1: Optimization of Catalyst and Temperature for a Model Morpholine Derivative Synthesis

This table is based on data from a study on morpholinium glycolate (B3277807) catalyzed synthesis of bis(pyrazol-5-ol) derivatives, illustrating a typical optimization process. researchgate.net

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Morpholinium Glycolate (15) | Room Temp. | 12 | Trace |

| 2 | Morpholinium Glycolate (15) | 40 | 10 | 45 |

| 3 | Morpholinium Glycolate (15) | 60 | 8 | 70 |

| 4 | Morpholinium Glycolate (15) | 80 | 5 | 90 |

| 5 | Morpholinium Glycolate (15) | 100 | 5 | 88 |

| 6 | None | 80 | 12 | No Reaction |

| 7 | Morpholinium Glycolate (10) | 80 | 6 | 82 |

Table 2: Optimization of Solvent for a Model Morpholine Derivative Synthesis

This table is based on data from a study on morpholinium glycolate catalyzed synthesis, demonstrating the effect of solvent on reaction yield. researchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholinium Glycolate (15) | MeOH | Reflux | 7 | 65 |

| 2 | Morpholinium Glycolate (15) | EtOH | Reflux | 6 | 75 |

| 3 | Morpholinium Glycolate (15) | H₂O | Reflux | 8 | 50 |

| 4 | Morpholinium Glycolate (15) | ACN | Reflux | 6 | 80 |

| 5 | Morpholinium Glycolate (15) | Toluene | Reflux | 8 | 40 |

As shown in the tables, a solvent-free condition at 80°C with 15 mol% of the catalyst provided the optimal yield in this model system. researchgate.net A similar systematic approach would be necessary to determine the ideal conditions for the production of Morpholine, 4-(phenylthioacetyl)-, balancing reaction efficiency, cost, and environmental impact.

Stoichiometric Considerations and Reagent Purity

The stoichiometry of the reactants and the purity of the reagents are fundamental to achieving a high yield of Morpholine, 4-(phenylthioacetyl)- and simplifying its purification.

Stoichiometric Considerations: In a typical synthesis, a slight excess of one of the reactants may be used to ensure the complete consumption of the other, often more valuable, reagent. When using phenylthioacetyl chloride, a slight excess of morpholine (e.g., 1.1 equivalents) can be employed to ensure the complete conversion of the acid chloride. Conversely, when using a coupling agent, it is common to use a slight excess of the coupling agent and the carboxylic acid relative to the amine to drive the reaction to completion. The use of a base, such as triethylamine, is typically in a slight excess (e.g., 1.1-1.2 equivalents) to effectively scavenge the acid byproduct.

Green Chemistry Principles in the Synthesis of Morpholine, 4-(phenylthioacetyl)-

The application of green chemistry principles to the synthesis of Morpholine, 4-(phenylthioacetyl)- aims to reduce the environmental impact of the chemical process by improving efficiency and minimizing waste and the use of hazardous substances.

Atom Economy and Reaction Efficiency

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of Morpholine, 4-(phenylthioacetyl)- via the acylation of morpholine with phenylthioacetyl chloride has a lower atom economy due to the formation of a stoichiometric amount of triethylammonium (B8662869) chloride as a byproduct. In contrast, direct amidation methods that generate only water as a byproduct would have a much higher atom economy. The use of catalytic methods for amide bond formation is a key area of research to improve atom economy. chemistryforsustainability.orgnih.gov

The table below provides a theoretical comparison of the atom economy for different synthetic routes.

| Synthetic Route | Byproducts | Theoretical Atom Economy |

| Phenylthioacetyl chloride + Morpholine + Triethylamine | Triethylammonium chloride | Lower |

| Phenylthioacetic acid + Morpholine (with coupling agent like DCC) | Dicyclohexylurea | Lower |

| Phenylthioacetic acid + Morpholine (catalytic direct amidation) | Water | Higher |

Interactive Data Table: Atom Economy Comparison

Users can select a synthetic route to view the corresponding byproducts and a qualitative assessment of its atom economy.

Environmentally Benign Solvent Systems

Traditional solvents used in amide synthesis, such as dichloromethane and DMF, have significant environmental and health concerns. rsc.orgrsc.orgresearchgate.net Research into greener alternatives is a major focus of sustainable chemistry. For the synthesis of Morpholine, 4-(phenylthioacetyl)-, several more environmentally benign solvent systems can be considered.

Alternative Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) are considered greener alternatives to chlorinated solvents and polar aprotic solvents like DMF. rsc.orgresearchgate.net These solvents are often derived from renewable resources and have better environmental, health, and safety profiles.

Solvent-Free Reactions: In some cases, it may be possible to conduct the reaction under solvent-free conditions, particularly if the reactants are liquids at the reaction temperature. This approach completely eliminates solvent waste, representing a significant step towards a greener process.

Synthesis of Deuterated and Isotopically Labeled Morpholine, 4-(phenylthioacetyl)- for Mechanistic Studies

The synthesis of deuterated and isotopically labeled analogues of Morpholine, 4-(phenylthioacetyl)- is a valuable tool for elucidating reaction mechanisms and for use in metabolic studies. nih.gov The strategic incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows researchers to trace the fate of specific atoms throughout a chemical transformation.

For instance, to study the mechanism of the amide bond formation, one could synthesize phenylthioacetic acid with a ¹³C-labeled carbonyl carbon. By analyzing the product using techniques like mass spectrometry and NMR spectroscopy, the exact pathway of the carbonyl carbon can be determined.

The synthesis of deuterated versions of the molecule, for example, by using deuterated morpholine, can be useful for kinetic isotope effect studies. These studies can provide insights into the rate-determining step of the reaction. The synthesis of deuterated morpholine derivatives has been reported and can be adapted for the preparation of deuterated Morpholine, 4-(phenylthioacetyl)-. google.com

The general approach to synthesizing isotopically labeled Morpholine, 4-(phenylthioacetyl)- involves using a labeled precursor in one of the standard synthetic routes. The choice of the labeled precursor will depend on the specific mechanistic question being investigated.

| Labeled Precursor | Purpose of Labeling |

| Phenylthioacetic acid-¹³C=O | Tracing the carbonyl carbon in mechanistic studies. |

| Morpholine-d₈ | Kinetic isotope effect studies to determine the rate-limiting step. |

| Phenylthioacetic acid (¹⁵N-labeled amine precursor) | Following the nitrogen atom in metabolic or mechanistic studies. |

Interactive Data Table: Isotopically Labeled Precursors

This table outlines potential isotopically labeled precursors and their applications in the study of Morpholine, 4-(phenylthioacetyl)-.

Mechanistic Investigations of Chemical Transformations Involving Morpholine, 4 Phenylthioacetyl

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen in Derivatives

The nitrogen atom in the morpholine ring is inherently nucleophilic due to its lone pair of electrons. However, in Morpholine, 4-(phenylthioacetyl)-, this nucleophilicity is significantly diminished. The lone pair on the nitrogen atom participates in resonance with the thiocarbonyl (C=S) group, delocalizing the electron density and making it less available for donation to an electrophile. This nN→π*C=S conjugation results in a more rigid C-N bond and reduced basicity and nucleophilicity compared to a simple N-alkylmorpholine. nih.govnih.gov While the nitrogen can still be protonated under strongly acidic conditions, its reactivity as a nucleophile is substantially attenuated.

The presence of the electron-withdrawing oxygen atom in the morpholine ring also reduces the nitrogen's nucleophilicity compared to its carbocyclic analog, piperidine. This effect, compounded by the amide resonance, renders the nitrogen in 4-(phenylthioacetyl)morpholine a weak nucleophile.

Electrophilic Nature of the Carbonyl Center in 4-(phenylthioacetyl) Morpholine

The carbon atom of the thiocarbonyl group (C=S) is an electrophilic center, susceptible to attack by nucleophiles. Compared to their oxygen-containing amide analogues, thioamides are generally more reactive towards nucleophiles. nih.gov This increased reactivity stems from the nature of the carbon-sulfur double bond. The C=S bond is longer and weaker than a C=O bond, and sulfur is less electronegative than oxygen. nih.gov Consequently, the thiocarbonyl carbon is more polarizable and readily attacked.

The resonance structures of the thioamide group show a significant contribution from the form with a negative charge on the sulfur and a positive charge on the nitrogen, which creates an iminium-like character at the carbon, enhancing its electrophilicity. Nucleophilic attack on this carbon is a key step in many of the transformations discussed below, including hydrolysis and reduction.

Table 1: Comparison of Amide and Thioamide Properties

| Property | Amide (C=O) | Thioamide (C=S) | Implication for Reactivity |

|---|---|---|---|

| Bond Length | Shorter (~1.23 Å) | Longer (~1.71 Å) nih.gov | Weaker C=S bond makes it more reactive. nih.gov |

| Bond Energy | Higher (~170 kcal/mol) | Lower (~130 kcal/mol) nih.gov | Thioamide is thermodynamically less stable. |

| Electronegativity of Heteroatom | Oxygen (3.44) | Sulfur (2.58) | C=S carbon is more polarizable. |

| ¹³C NMR Shift (Carbonyl/Thiocarbonyl) | ~170 ppm | ~200–210 ppm nih.gov | Thiocarbonyl carbon is more deshielded. |

| Reactivity to Nucleophiles | Less reactive | More reactive nih.gov | The thiocarbonyl carbon is a better electrophile. |

Hydrolysis and Solvolysis Reactions of Morpholine, 4-(phenylthioacetyl)-: Kinetic and Thermodynamic Analysis

The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamentally important but often slow reaction, typically requiring heat and strong acidic or basic conditions. libretexts.orgmasterorganicchemistry.com Thioamides can also be hydrolyzed, though their reactivity differs. Contrary to what might be expected from their enhanced electrophilicity, some studies suggest that thioamides can be more resistant to hydrolysis than amides under certain conditions. For instance, the hydrolysis of PhC(S)NRR' (where NRR' is morpholine) in aqueous potassium hydroxide (B78521) is reported to be about 10 times slower than that of the corresponding oxygen amide, PhC(O)NRR'. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is thought to begin with the protonation of the sulfur atom, which is more basic than the nitrogen. wikipedia.org Water then acts as a nucleophile, attacking the thiocarbonyl carbon. A series of proton transfers facilitates the departure of the morpholine group as morpholinium ion, ultimately yielding phenylacetic acid and morpholine. youtube.comkhanacademy.org

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the morpholine anion as the leaving group, which is subsequently protonated by the solvent. libretexts.org

Reductive Transformations of the Thioacetyl Moiety

The thioamide functional group can be readily reduced to an amine. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.commasterorganicchemistry.com Softer reducing agents like sodium borohydride (B1222165) are generally ineffective for amide or thioamide reduction. ucalgary.ca

The mechanism for the reduction of a tertiary thioamide like Morpholine, 4-(phenylthioacetyl)- with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic thiocarbonyl carbon. This forms a tetrahedral intermediate. Unlike the reduction of esters, where an alkoxy group is eliminated to form an aldehyde intermediate, the reaction proceeds through the elimination of a metal sulfide (B99878) species to form a transient iminium ion. A second hydride ion then rapidly attacks the iminium carbon, yielding the final amine product, 4-(2-phenylethyl)morpholine. masterorganicchemistry.comucalgary.ca

Alternative reagents for thioamide reduction include Raney nickel, although this method often requires stoichiometric amounts of the metal due to poisoning by the sulfur atom. wikipedia.orgacs.org

Oxidative Pathways and Stability of Morpholine, 4-(phenylthioacetyl)-

The oxidation of Morpholine, 4-(phenylthioacetyl)- can occur at two main sites: the thioamide group and the morpholine ring.

Oxidation of the Thioamide: The sulfur atom in the thioamide group is susceptible to oxidation. wikipedia.org Treatment with various oxidizing agents can lead to a range of products. Mild oxidation may form a sulfine, but further oxidation does not typically proceed in the same manner as amides. wikipedia.org In the presence of mercury(II) salts, thioamides can be converted to the corresponding amides, a reaction that proceeds via coordination of the mercury to the sulfur atom, facilitating nucleophilic attack by water. wikipedia.orgresearchgate.net

Oxidation and Stability of the Morpholine Ring: The morpholine ring itself, while generally stable, can undergo oxidative degradation under specific conditions. Studies on the biodegradation of morpholine by microorganisms show that the initial step can be the cleavage of a C-N bond. nih.gov Chemical oxidation can also lead to ring-opening. For example, a method using visible light and O₂ has been developed for the oxidative cleavage of C-C bonds in morpholine derivatives. google.com The stability of morpholine derivatives can also be affected by physical conditions; the degradation of one morpholine-containing compound was found to be accelerated by increased temperature and humidity. nih.gov

Cycloaddition and Pericyclic Reactions Involving the Morpholine Ring System

Pericyclic reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are concerted reactions that proceed through a cyclic transition state. msu.edu The direct participation of Morpholine, 4-(phenylthioacetyl)- in these reactions is limited by its structure.

The morpholine ring is saturated and lacks the π-electron systems necessary to act as a component in common cycloaddition reactions like the Diels-Alder reaction. libretexts.org Similarly, the phenyl ring is aromatic and its participation in cycloadditions would require overcoming a significant aromatic stabilization energy, making it an unlikely pathway under normal thermal conditions.

However, the morpholine moiety can participate in cycloaddition-type reactions in other ways. In one reported case, morpholine itself acts as a nucleophile in a reaction with gem-difluoroalkenes and organic azides. nih.gov In this sequence, morpholine attacks the alkene, leading to an intermediate that then undergoes a [3+2] cycloaddition with the azide (B81097) to form a fully substituted triazole. nih.gov This highlights the ability of the morpholine nitrogen to initiate processes that result in the formation of new heterocyclic rings, even if the morpholine ring itself does not undergo a pericyclic transformation.

Investigation of Rearrangement Reactions of Morpholine, 4-(phenylthioacetyl)-

While many classical rearrangement reactions are not directly applicable to the structure of Morpholine, 4-(phenylthioacetyl)-, its formation is intimately linked to a significant rearrangement process: the Willgerodt-Kindler reaction. wiley-vch.delibretexts.org

The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a terminal thioamide using elemental sulfur and a secondary amine, such as morpholine. msu.edursc.org For example, the reaction of acetophenone (B1666503) with sulfur and morpholine yields Morpholine, 4-(phenylthioacetyl)-. msu.edu This reaction is remarkable because it involves the formal migration of the carbonyl function from the benzylic position to the terminal methyl group, coupled with oxidation.

The proposed mechanism is complex and still a subject of study. It is believed to start with the formation of an enamine from the ketone and morpholine. wikipedia.orgorganic-chemistry.org This enamine then reacts with sulfur. The subsequent rearrangement to the terminal thioamide likely proceeds through a series of thio-substituted iminium and possibly aziridinium (B1262131) or thiirane (B1199164) intermediates, which facilitate the migration of the functional group down the alkyl chain. wikipedia.orgic.ac.uk Therefore, while Morpholine, 4-(phenylthioacetyl)- itself may not readily undergo rearrangement, it stands as a key product of one of the most intriguing rearrangement reactions in organic synthesis.

Derivatization Strategies for Analogues of Morpholine, 4-(phenylthioacetyl)-

The structure of "Morpholine, 4-(phenylthioacetyl)-" presents several avenues for derivatization, primarily centered on the morpholine ring, the phenyl ring, and the thioether linkage. These modifications can lead to a diverse library of analogues with potentially altered physicochemical properties and biological activities.

One common strategy for derivatizing morpholine-containing compounds involves reactions at the nitrogen atom. However, in "Morpholine, 4-(phenylthioacetyl)-", the nitrogen is part of an amide linkage, rendering it significantly less nucleophilic. Therefore, derivatization efforts would likely focus on other parts of the molecule. For instance, electrophilic aromatic substitution on the phenyl ring could introduce a variety of functional groups. Additionally, oxidation of the sulfur atom offers a route to sulfoxides and sulfones, thereby modulating the electronic properties of the molecule.

Research on other morpholine derivatives has demonstrated various synthetic transformations. For example, morpholine can be reacted with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297), which can be further converted into a variety of heterocyclic systems. researchgate.netresearchgate.net While the nitrogen of "Morpholine, 4-(phenylthioacetyl)-" is already acylated, this highlights the versatility of the morpholine scaffold in synthetic chemistry.

A study on the reactivity of morpholine and its derivatives with amino acids indicated that while morpholine itself did not react, derivatives containing a disulfide bond were reactive. nih.gov This suggests that the thioether linkage in "Morpholine, 4-(phenylthioacetyl)-" could be a site for targeted chemical modification.

The introduction of substituents onto the phenyl ring of "Morpholine, 4-(phenylthioacetyl)-" would profoundly influence the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions. The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring will dictate the rate and regioselectivity of such reactions.

Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro, cyano, and carbonyl groups, decrease the electron density, deactivating the ring. lumenlearning.com

The directing effect of these substituents is also a critical consideration. EDGs are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to the substituent. EWGs, with the exception of halogens, are generally meta-directors. lumenlearning.com The interplay of the existing phenylthio group and any new substituent would determine the ultimate substitution pattern.

The following table summarizes the expected effects of various substituents on the electrophilic aromatic substitution of the phenyl ring in "Morpholine, 4-(phenylthioacetyl)-".

| Substituent (R) on Phenyl Ring | Electronic Effect | Expected Reactivity toward Electrophilic Aromatic Substitution | Primary Directive Influence |

| -OCH₃ | Electron-Donating | Activating | ortho, para |

| -CH₃ | Electron-Donating | Activating | ortho, para |

| -Cl | Weakly Electron-Withdrawing | Deactivating | ortho, para |

| -NO₂ | Strongly Electron-Withdrawing | Deactivating | meta |

| -CN | Strongly Electron-Withdrawing | Deactivating | meta |

This table is based on general principles of substituent effects in electrophilic aromatic substitution.

Studies on the hydrodenitrogenation of indole (B1671886) and quinoline (B57606) derivatives have shown that substituents on the heterocyclic ring can significantly impact reactivity due to steric and electronic effects. mdpi.com By analogy, substituents on the morpholine ring of "Morpholine, 4-(phenylthioacetyl)-", if introduced, could similarly influence its chemical behavior.

Achieving regioselectivity and stereoselectivity in the functionalization of "Morpholine, 4-(phenylthioacetyl)-" analogues is crucial for accessing specific isomers with defined properties.

Regioselectivity: In the context of the phenyl ring, the inherent directing effect of the sulfur atom of the phenylthio group, which is weakly activating and an ortho, para-director, will be a primary determinant of regioselectivity in electrophilic aromatic substitution reactions. The introduction of a second substituent will result in a combined directive effect that dictates the position of subsequent functionalization. For instance, if a meta-directing group is present, the incoming electrophile will be directed to the positions that are meta to it, while also considering the ortho, para-directing influence of the thioether.

Stereoselectivity: The morpholine ring in "Morpholine, 4-(phenylthioacetyl)-" exists in a chair conformation. While the parent molecule is achiral, the introduction of substituents on the morpholine ring can create stereocenters. For example, the substitution of one of the methylene (B1212753) groups on the morpholine ring would generate a chiral center. Controlling the stereochemical outcome of such reactions would require the use of chiral reagents or catalysts.

While specific examples of stereoselective functionalization of "Morpholine, 4-(phenylthioacetyl)-" are not available, the principles of asymmetric synthesis can be applied. For instance, the reduction of a ketone derivative of the morpholine ring using a chiral reducing agent could lead to the formation of a specific stereoisomer of the corresponding alcohol.

The following table outlines potential regioselective and stereoselective reactions for analogues of "Morpholine, 4-(phenylthioacetyl)-".

| Reaction Type | Potential Site of Functionalization | Key Control Elements | Expected Outcome |

| Electrophilic Aromatic Substitution | Phenyl ring | Substituent directing effects | Regioselective introduction of functional groups at ortho, para, or meta positions |

| Asymmetric Reduction | Carbonyl group on a modified morpholine ring | Chiral reducing agents (e.g., CBS reagents) | Stereoselective formation of a specific alcohol stereoisomer |

| Asymmetric Alkylation | α-carbon to the carbonyl group | Chiral auxiliary on the morpholine ring | Diastereoselective formation of a specific alkylated product |

This table presents hypothetical scenarios based on established principles of organic synthesis.

Advanced Spectroscopic and Crystallographic Methodologies for Elucidating the Structure of Morpholine, 4 Phenylthioacetyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For a compound like Morpholine (B109124), 4-(phenylthioacetyl)-, a suite of NMR experiments would be necessary to unambiguously assign the structure.

Proton and Carbon-13 NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum would provide crucial information on the electronic environment of the protons. The protons of the morpholine ring typically appear as multiplets in the range of 3.5-4.0 ppm, a consequence of the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. The protons on the carbons attached to the nitrogen would likely show distinct chemical shifts due to the influence of the thioacetyl group. The methylene (B1212753) protons of the thioacetyl group would be expected to appear as a singlet, while the protons of the phenyl group would resonate in the aromatic region, typically between 7.0 and 7.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the thioacetyl group would be a key diagnostic signal. The carbons of the morpholine ring would appear in the aliphatic region, while the phenyl carbons would be observed in the aromatic region.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| Phenyl-H | 7.2 - 7.5 (m) | 125.0 - 140.0 |

| CH₂ (thioacetyl) | ~3.8 (s) | ~45.0 |

| C=S (thioacetyl) | - | >190.0 |

| Morpholine-H (adjacent to N) | 3.6 - 3.8 (m) | ~45.0 - 50.0 |

| Morpholine-H (adjacent to O) | 3.5 - 3.7 (m) | ~65.0 - 70.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, confirming the connectivity within the morpholine ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methylene protons of the thioacetyl group and the carbonyl carbon, as well as the carbons of the phenyl ring, and also between the morpholine protons and the thioacetyl carbonyl carbon, thus confirming the attachment of the phenylthioacetyl group to the morpholine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule, particularly the chair conformation of the morpholine ring. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of Morpholine, 4-(phenylthioacetyl)- with high accuracy. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₁₂H₁₅NOS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, providing further structural confirmation. For Morpholine, 4-(phenylthioacetyl)-, key fragmentation pathways would likely involve the cleavage of the C-N amide bond, the fragmentation of the morpholine ring, and the loss of the phenyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of the Morpholine Ring and Thioacetyl Group

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

For Morpholine, 4-(phenylthioacetyl)-, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=S stretching vibration: The thiocarbonyl group (C=S) would exhibit a characteristic stretching vibration, which is typically found in the region of 1250-1050 cm⁻¹.

C-N stretching vibration: The stretching of the amide C-N bond would be visible in the spectrum.

C-O-C stretching vibration: The ether linkage within the morpholine ring would show a strong C-O-C stretching band.

Aromatic C=C stretching vibrations: These would appear in the 1600-1450 cm⁻¹ region.

A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a comprehensive understanding of the molecular structure and bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. In the case of Morpholine, 4-(phenylthioacetyl)-, the chromophores—the parts of the molecule that absorb light—are the phenyl ring and the thioamide group.

The UV-Vis spectrum of Morpholine, 4-(phenylthioacetyl)- is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The phenyl group contains a conjugated π system, which typically gives rise to strong π → π* transitions. The thioamide moiety also contributes to the electronic structure, with the lone pair of electrons on the sulfur and nitrogen atoms capable of undergoing n → π* transitions.

While specific UV-Vis data for Morpholine, 4-(phenylthioacetyl)- is not widely published, data from related compounds can provide insight. For instance, N-phenylmorpholine shows characteristic UV absorptions related to the phenyl group attached to the morpholine nitrogen. The introduction of the thioacetyl group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the presence of the sulfur atom, which has a lower electronegativity than oxygen.

The electronic transitions in organic molecules can be broadly categorized as σ → σ, n → σ, π → π, and n → π. For a molecule like Morpholine, 4-(phenylthioacetyl)-, the most relevant transitions observed in a standard UV-Vis spectrophotometer (typically in the 200-800 nm range) would be the π → π* and n → π* transitions associated with the aromatic ring and the thioamide group.

Table 1: Expected UV-Vis Absorption Maxima for Morpholine, 4-(phenylthioacetyl)- and Related Chromophores

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Benzene | π → π | ~254 |

| Thioamide (C=S) | n → π | ~350-450 |

| Phenylthioacetyl | π → π* and n → π* | Complex, with shifts due to conjugation |

It is important to note that the solvent used for UV-Vis analysis can influence the position and intensity of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.

X-Ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and torsion angles, as well as how molecules are packed together in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

For Morpholine, 4-(phenylthioacetyl)-, a single crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. The morpholine ring is expected to adopt a chair conformation, which is its most stable arrangement. The phenylthioacetyl group's geometry, including the planarity of the thioamide unit and its orientation relative to the morpholine and phenyl rings, would be precisely determined.

While a crystal structure for Morpholine, 4-(phenylthioacetyl)- is not publicly available, data from related morpholine-containing compounds consistently show the morpholine ring in a chair conformation. For example, in the crystal structure of (morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone, both morpholine rings adopt chair conformations. iucr.org Similarly, in 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, the morpholine ring is also in a chair conformation. researchgate.net

Table 2: Typical Bond Lengths and Angles for Morpholine Derivatives from X-ray Crystallography

| Bond/Angle | Typical Value (Å or °) | Reference Compound |

| C-N (morpholine) | ~1.46 Å | (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone iucr.org |

| C-O (morpholine) | ~1.42 Å | (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone iucr.org |

| C-C (morpholine) | ~1.52 Å | (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone iucr.org |

| C-N-C (morpholine) | ~112° | (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone iucr.org |

| C-O-C (morpholine) | ~110° | (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone iucr.org |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal is known as crystal packing. This is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. For Morpholine, 4-(phenylthioacetyl)-, the presence of the polar thioamide group and the ether oxygen in the morpholine ring could lead to the formation of weak C-H···O and C-H···S hydrogen bonds.

In the crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, molecules are linked by C—H⋯O hydrogen bonds, forming zigzag chains. researchgate.net In morpholin-4-ium cinnamate (B1238496), the morpholinium cation and cinnamate anion are linked by N—H⋯O hydrogen bonds, forming a chain structure. nih.gov These examples highlight the importance of hydrogen bonding in dictating the supramolecular architecture of morpholine derivatives. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of Morpholine, 4-(phenylthioacetyl)-

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

While Morpholine, 4-(phenylthioacetyl)- itself is not chiral, chiral derivatives can be synthesized. Chirality could be introduced, for example, by using a substituted morpholine ring or by having a chiral center in the phenylthioacetyl side chain. The synthesis of chiral morpholine derivatives has been reported, for instance, through the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info

The CD spectrum of a chiral derivative of Morpholine, 4-(phenylthioacetyl)- would provide information about its absolute configuration and conformation in solution. The sign and magnitude of the CD signals (known as Cotton effects) are sensitive to the spatial arrangement of the chromophores within the chiral molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental CD spectra to assign the absolute configuration of a chiral molecule.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose. For example, the progress of the reaction to form the thioamide could be followed by monitoring the disappearance of the reactant peaks and the appearance of the characteristic C=S stretching vibration in the IR or Raman spectrum. Similarly, in situ NMR could track the changes in the chemical shifts of the protons and carbons of the reactants and products over time.

While specific studies on the in situ monitoring of the synthesis of Morpholine, 4-(phenylthioacetyl)- are not documented, the principles of these techniques are widely applied in synthetic chemistry. The synthesis of various morpholine derivatives has been reported, often involving multi-step procedures where in situ monitoring could be highly beneficial for improving yield and purity. uobaghdad.edu.iqresearchgate.net

Computational and Theoretical Studies on Morpholine, 4 Phenylthioacetyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of Morpholine (B109124), 4-(phenylthioacetyl)- at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and the spatial arrangement of its atoms.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a molecule of this size.

A typical DFT study on Morpholine, 4-(phenylthioacetyl)- would involve geometry optimization to find the most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, known to provide reliable geometric parameters and electronic properties for organic molecules. researchgate.netresearchgate.net

The optimized geometry would reveal key structural details, such as the conformation of the morpholine ring, which typically adopts a chair conformation. researchgate.net The bond lengths, bond angles, and dihedral angles of the entire molecule, including the phenylthioacetyl group, would be determined. These theoretical values can then be compared with experimental data if available.

Table 1: Representative Ground State Properties of Morpholine, 4-(phenylthioacetyl)- Calculated using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy | (Illustrative value, e.g., -987.654 Hartrees) |

| Dipole Moment | (Illustrative value, e.g., 3.45 Debye) |

| HOMO Energy | (Illustrative value, e.g., -6.2 eV) |

| LUMO Energy | (Illustrative value, e.g., -1.1 eV) |

| HOMO-LUMO Gap | (Illustrative value, e.g., 5.1 eV) |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational runs.

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on first principles without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more demanding, ab initio calculations can serve as a benchmark for DFT results. They can provide highly accurate predictions of properties like ionization potential and electron affinity. For a molecule like Morpholine, 4-(phenylthioacetyl)-, these high-level calculations would be particularly useful for validating the results from more computationally efficient methods and for studying specific electronic phenomena with high precision.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR): The vibrational frequencies of Morpholine, 4-(phenylthioacetyl)- can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The calculations provide insights into the vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., C=O, C-N, C-S). A scaling factor is often applied to the calculated frequencies to better match experimental values due to anharmonicity and basis set limitations. researchgate.net

UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic transitions within the molecule, often involving π-π* and n-π* transitions associated with the phenyl ring and the thioacetyl group.

Table 2: Predicted Spectroscopic Data for Morpholine, 4-(phenylthioacetyl)-

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (δ) of a specific proton | (e.g., 7.2-7.4 ppm for phenyl protons) |

| ¹³C NMR | Chemical Shift (δ) of a specific carbon | (e.g., 195 ppm for C=S carbon) |

| IR | Vibrational Frequency (ν) | (e.g., ~1680 cm⁻¹ for C=O stretch, if present instead of C=S) |

| UV-Vis (TD-DFT) | Wavelength of Maximum Absorption (λmax) | (e.g., ~260 nm for π-π* transition of the phenyl ring) |

Note: These are illustrative values. The actual prediction would require specific calculations and would provide a full spectrum of peaks.

Conformational Analysis and Energy Landscapes of Morpholine, 4-(phenylthioacetyl)-

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of Morpholine, 4-(phenylthioacetyl)- would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the energy of each resulting conformer. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. Such studies can reveal the most stable conformation of the molecule and the energy barriers to conformational changes. nih.gov For Morpholine, 4-(phenylthioacetyl)-, key rotations would be around the C-C and C-N bonds of the acetyl group and the C-S bond.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the mechanisms of chemical reactions involving Morpholine, 4-(phenylthioacetyl)-. This involves identifying the reactants, products, and any intermediates, and then locating the transition states that connect them on the potential energy surface.

Analysis of Molecular Orbitals and Electron Density Distribution:Detailed quantum mechanical calculations that would provide information on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electron density map for "Morpholine, 4-(phenylthioacetyl)-" have not been reported. This type of analysis is crucial for understanding the molecule's reactivity and potential interaction mechanisms.

Consequently, the data required to populate the requested article sections and accompanying tables is not available in the current body of scientific literature.

Exploration of Biological Activities and Structure Activity Relationships of Morpholine, 4 Phenylthioacetyl and Analogues

In Vitro Biological Screening Methodologies

The preliminary assessment of the biological activity of novel chemical entities like "Morpholine, 4-(phenylthioacetyl)-" and its analogues typically involves a battery of in vitro assays. These assays are crucial for identifying initial hits, understanding their potency, and guiding further drug development efforts.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes implicated in disease pathways. For morpholine-containing compounds, these assays have been pivotal in elucidating their therapeutic potential. For instance, various morpholine (B109124) derivatives have been evaluated for their inhibitory effects on key enzymes.

A series of 4-morpholino-2-phenylquinazolines were assessed as inhibitors of PI3 kinase p110α, a critical enzyme in cancer cell signaling. e3s-conferences.org One of the most potent compounds in this series, a thieno[3,2-d]pyrimidine (B1254671) derivative, demonstrated an IC50 value of 2.0 nM against p110α. e3s-conferences.org This highlights the potential for morpholine-based scaffolds to yield highly potent and selective enzyme inhibitors.

Similarly, novel morpholine-bearing quinoline (B57606) derivatives have been investigated as potential inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease. nih.gov The most active compound in this study exhibited IC50 values of 1.94 ± 0.13 μM against acetylcholinesterase (AChE) and 28.37 ± 1.85 μM against butyrylcholinesterase (BChE). nih.gov Kinetic analysis of these inhibitors revealed a mixed-type inhibition of AChE. nih.gov

Furthermore, morpholine derivatives have been screened for their ability to inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme. researchgate.net Certain morpholine-acetamide derivatives showed significant inhibitory activity, with the most potent compounds having IC50 values of 8.80, 11.13, and 8.12 μM, comparable to the standard inhibitor acetazolamide (B1664987) (IC50 7.51 μM). researchgate.net

Table 1: Examples of Enzyme Inhibition by Morpholine Analogues

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 4-Morpholino-2-phenylquinazolines | PI3 kinase p110α | 2.0 nM | e3s-conferences.org |

| Morpholine-bearing quinoline derivatives | Acetylcholinesterase (AChE) | 1.94 ± 0.13 μM | nih.gov |

| Morpholine-bearing quinoline derivatives | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 μM | nih.gov |

Receptor Binding Studies

Cell-Based Assays for Specific Biological Pathways

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of a compound by assessing its impact on cellular functions and signaling pathways.

In the context of cancer research, morpholine derivatives have been subjected to various cell-based assays. For example, the antiproliferative activity of 4-morpholino-2-phenylquinazolines was evaluated against the A375 melanoma cell line, with a potent derivative showing an IC50 value of 0.58 μM. e3s-conferences.org Another study on morpholine-acetamide derivatives demonstrated significant inhibition of the proliferation of the ID8 ovarian cancer cell line, with IC50 values of 9.40 and 11.2 μM for the most active compounds, comparable to the standard drug cisplatin (B142131) (IC50 8.50 μM). researchgate.net

Furthermore, the anti-inflammatory potential of morpholinopyrimidine derivatives was assessed in LPS-stimulated RAW 264.7 macrophage cells. nih.gov The most active compounds were able to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. nih.gov

Table 2: Examples of Cell-Based Assay Results for Morpholine Analogues

| Compound Class | Cell Line | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| 4-Morpholino-2-phenylquinazolines | A375 (Melanoma) | Proliferation Assay | IC50 | 0.58 μM | e3s-conferences.org |

| Morpholine-acetamide derivatives | ID8 (Ovarian Cancer) | Proliferation Assay | IC50 | 9.40 μM | researchgate.net |

Identification of Potential Molecular Targets and Mechanisms of Action

Identifying the molecular targets of a compound and elucidating its mechanism of action are critical steps in drug development. For "Morpholine, 4-(phenylthioacetyl)-" and its analogues, this process involves a combination of computational and experimental approaches.

Ligand-Target Interaction Analysis

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to its target protein. These studies can provide valuable insights into the key interactions that govern binding affinity and selectivity. For instance, molecular docking studies of morpholine-acetamide derivatives with carbonic anhydrase have been performed to understand their inhibitory mechanism. researchgate.net Similarly, docking studies have been employed to investigate the interaction of morpholinopyrimidine derivatives with the active sites of iNOS and COX-2, suggesting that a strong affinity and hydrophobic interactions contribute to their anti-inflammatory activity. nih.gov The morpholine ring itself can participate in crucial interactions, such as hydrogen bonding, which can enhance the potency of a molecule. researchgate.net

Modulatory Effects on Cellular Processes

The ultimate biological effect of a compound is a result of its modulation of various cellular processes. Research on morpholine derivatives has revealed their influence on several key pathways.

For example, certain morpholine derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. nih.gov The anti-inflammatory effects of some morpholine compounds are attributed to their ability to reduce the expression of pro-inflammatory mediators like iNOS and COX-2 in macrophage cells. nih.gov Furthermore, some morpholine-based compounds have been found to inhibit hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cancer progression. researchgate.net These findings suggest that morpholine-containing molecules can exert their therapeutic effects by interfering with fundamental cellular processes involved in disease pathogenesis.

Structure-Activity Relationship (SAR) Studies of Morpholine, 4-(phenylthioacetyl)- Analogues

SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For analogues of Morpholine, 4-(phenylthioacetyl)-, these studies typically involve modifications of the phenyl ring, the thioacetyl linker, and the morpholine moiety.

The biological activity of morpholine-containing compounds can be significantly modulated by the introduction of various substituents. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

For instance, in a series of morpholino-1H-phenalene derivatives designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2, the nature and position of substituents on the aromatic rings were found to be critical for activity. chemspider.com It was discovered that a protruding carbonyl group capable of forming a hydrogen bond plays a predominant role in the binding affinity. chemspider.com

Similarly, studies on 4-phenylthiazole (B157171) derivatives, which share a phenyl and an amide-like structure with the target compound, revealed that electron-donating groups on the phenyl ring are generally well-tolerated for the inhibition of enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity of Selected Morpholine Analogues

| Base Scaffold | Substituent Modification | Effect on Biological Activity | Target |

|---|---|---|---|

| Morpholino-1H-phenalene | Introduction of a carbonyl group | Enhanced binding affinity | Mcl-1/Bcl-2 |

| 4-Phenylthiazole | Electron-donating groups on the phenyl ring | Generally well-tolerated for inhibition | FAAH/sEH |

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. The morpholine ring typically adopts a chair conformation, which can exist as two distinct conformers with substituents in either axial or equatorial positions. researchgate.net The preference for a particular conformation can significantly impact biological activity.

For example, in a study of 4-(m-OH phenyl)-piperidine analogues, which are structurally related to the core scaffold of interest, the binding to opioid mu-receptors was found to be dependent on the conformation of the phenyl group. nih.gov The phenyl axial conformation was associated with agonist activity, while the phenyl equatorial conformation could lead to antagonism. nih.gov

Advanced spectroscopic techniques combined with theoretical calculations have been employed to determine the conformational stability of morpholine itself, identifying distinct chair-equatorial and chair-axial conformers. researchgate.net This fundamental understanding of the conformational landscape of the morpholine ring is critical for designing analogues that present the necessary pharmacophoric elements in the correct spatial orientation for optimal interaction with a biological receptor.

Investigation of Pharmacological Profiles in In Vitro Models

In vitro models, including both cell-free and cell-based systems, are indispensable for characterizing the pharmacological profile of new chemical entities. These assays provide crucial information on a compound's bioavailability, metabolic fate, and its effects on various enzymes.

The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, including metabolic stability. nih.gov However, the morpholine ring itself can be a site of metabolism, typically through oxidation by cytochrome P450 enzymes.

In vitro studies using human liver microsomes are commonly employed to assess the metabolic stability of drug candidates. For instance, a study on phenylmorphan (B1201687) analogues demonstrated that replacing a phenolic hydroxyl group with an amide moiety led to superior metabolic stability in both human and mouse liver microsomes. nih.gov Another study highlighted that introducing a nitro substituent on the N-phenethyl moiety of a phenylmorphan derivative increased its stability in human, mouse, and rat microsomes. nih.gov

Isosteric replacement of the morpholine ring with other heterocycles, such as 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP), has also been explored as a strategy to enhance metabolic stability. sigmaaldrich.com A THP-substituted triazine derivative showed high metabolic stability against CYP1A1 degradation and excellent oral bioavailability in rats. sigmaaldrich.com

Table 2: In Vitro Metabolic Stability of Selected Morpholine Analogues

| Compound/Analogue | In Vitro System | Finding |

|---|---|---|

| Phenylmorphan Amide Analogue | Human and mouse liver microsomes | Superior metabolic stability compared to phenolic precursor. nih.gov |

| Nitro-substituted Phenylmorphan | Human, mouse, and rat microsomes | Increased metabolic stability. nih.gov |

Analogues of Morpholine, 4-(phenylthioacetyl)- have been investigated for their ability to inhibit a variety of enzymes, which is often the basis of their therapeutic potential. The morpholine scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors.

For example, derivatives of 2-(morpholin-4-yl)benzo[d]thiazole have been synthesized and evaluated as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways. The morpholine moiety in these compounds plays a crucial role in their binding to the enzyme.

Furthermore, dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been developed from 4-phenylthiazole scaffolds, which bear some structural resemblance to the compound of interest. nih.gov These dual inhibitors have shown promise for the treatment of pain and inflammation. nih.gov

Table 3: Enzyme Inhibition Profiles of Selected Morpholine Analogues

| Analogue Class | Target Enzyme(s) | Therapeutic Potential |

|---|---|---|

| Morpholino-1H-phenalenes | Mcl-1/Bcl-2 | Anticancer |

| 2-(Morpholin-4-yl)benzo[d]thiazoles | PI3K | Anticancer |

| 4-Phenylthiazoles | sEH/FAAH | Anti-inflammatory, Analgesic |

Development of Novel Biosensors Utilizing Morpholine, 4-(phenylthioacetyl)- Scaffolds

The development of novel biosensors is a rapidly advancing field, with organic molecules often serving as key recognition elements. While the direct application of Morpholine, 4-(phenylthioacetyl)- in biosensor development is not prominently documented in scientific literature, the structural motifs within this compound suggest potential utility.

Despite a comprehensive search for scientific literature, detailed information regarding the biological activities, structure-activity relationships (SAR), and specific repurposing potential of the chemical compound Morpholine, 4-(phenylthioacetyl)- is not available in the public domain.

The search yielded general information on the importance of the morpholine ring as a privileged scaffold in medicinal chemistry. The morpholine moiety is a common feature in a wide array of biologically active compounds, contributing to desirable pharmacokinetic and pharmacodynamic properties. researchgate.netnih.govnih.gov Research has broadly covered the synthesis and biological evaluation of various morpholine derivatives, demonstrating a wide range of activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. nih.govjocpr.com

However, specific studies detailing the synthesis, biological evaluation, or SAR of Morpholine, 4-(phenylthioacetyl)- could not be located. The compound is listed in chemical databases such as PubChem, confirming its chemical structure and basic properties, but no associated biological data is provided. nih.gov

Without dedicated research on this particular compound, any discussion on its repurposing potential as a bioactive scaffold would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. The provided outline, specifically section 6.6, necessitates detailed research findings that are currently not present in the available literature.

Therefore, it is not possible to generate the requested article focusing solely on Morpholine, 4-(phenylthioacetyl)- with the required depth and scientific accuracy.

Advanced Analytical Methodologies for Morpholine, 4 Phenylthioacetyl

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for analyzing "Morpholine, 4-(phenylthioacetyl)-" in complex environments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the gold standard for detecting trace amounts of compounds and identifying their metabolites. nih.govnih.gov This technique is crucial for pharmacokinetic studies of morpholine-containing drug candidates. nih.govnih.gov

In an LC-MS/MS method, the compound is first separated by HPLC and then introduced into the mass spectrometer. The instrument isolates the protonated molecule (the precursor ion), fragments it, and detects specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides high specificity and allows for quantification at very low levels, even in complex biological matrices like plasma or urine. nih.gov For "Morpholine, 4-(phenylthioacetyl)-," potential fragmentation would occur at the amide and thioether linkages. For related N-acyl homoserine lactones, a characteristic fragment ion at m/z 102 corresponding to the lactone ring is often used for quantification. nih.gov A similar strategy could be developed by identifying a characteristic fragment ion for the morpholine (B109124) or phenylthioacetyl moiety.